molecular formula C10H9BrN2 B1319989 5-Bromo-3-methyl-1-phenylpyrazole CAS No. 41327-15-5

5-Bromo-3-methyl-1-phenylpyrazole

货号: B1319989
CAS 编号: 41327-15-5
分子量: 237.1 g/mol
InChI 键: CBUGJUKHYWJICM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystallographic Analysis of Pyrazole Ring Substitution Patterns

Single-crystal X-ray diffraction studies of 5-bromo-3-methyl-1-phenylpyrazole derivatives reveal a triclinic crystal system (space group P-1) with distinct bond length variations influenced by bromine substitution. The pyrazole ring adopts a planar conformation, with bond lengths between N1–C2 (1.347 Å) and C3–C4 (1.394 Å) showing minimal deviation from aromaticity. Substituent effects are evident in the C–Br bond length (1.897 Å), which is shorter than typical C–Br bonds due to conjugation with the π-system.

Table 1: Key crystallographic parameters of this compound derivatives

Parameter Value Source
Crystal system Triclinic
Space group P-1
N1–C2 bond length 1.347 Å
C3–Br bond length 1.897 Å
Dihedral angle (ring/Ph) 12.7°

Annular Prototropic Tautomerism in Brominated Pyrazole Derivatives

The compound exists predominantly as the 3-bromo-5-methyl tautomer in the solid state, as confirmed by X-ray crystallography. Solution-phase studies using low-temperature 15N NMR reveal a 78:22 equilibrium favoring the 3-bromo tautomer in CDCl3 at 223 K. Bromine’s electron-withdrawing effect stabilizes the 3-substituted tautomer through resonance interactions, increasing the tautomeric equilibrium constant (KT) to 3.55 compared to non-brominated analogs.

Key factors influencing tautomerism:

  • Electronic effects : Bromine’s −I effect enhances N1–H acidity
  • Steric factors : Methyl group at C3 minimizes non-bonded interactions
  • Crystal packing : Solid-state hydrogen bonding locks tautomeric form

Solvent-Dependent Conformational Dynamics Revealed by Multinuclear NMR Spectroscopy

1H-15N HMBC experiments in DMSO-d6 show dynamic exchange between tautomers (ΔG = 12.3 kcal/mol), while CD3OD stabilizes the 3-bromo tautomer through solvation effects. Chemical shift differences of 1.7 ppm for N1 vs. N2 protons confirm tautomeric discrimination.

Table 2: Solvent effects on 1H NMR chemical shifts (δ, ppm)

Solvent N1–H (δ) C3–CH3 (δ) Tautomer ratio (3-Br:5-Br)
CDCl3 12.4 2.32 78:22
DMSO-d6 12.1 2.28 65:35
CD3OD 11.9 2.35 83:17

Hydrogen Bonding Networks in Solid-State Aggregation Patterns

X-ray analysis reveals three distinct hydrogen bonding motifs:

  • N1–H⋯N2 dimerization (2.892 Å) forming infinite chains
  • C5–H⋯Br interactions (3.214 Å) creating layered structures
  • π-π stacking between phenyl groups (3.487 Å interplanar distance)

Table 3: Hydrogen bond parameters in crystalline phase

Interaction Type Distance (Å) Angle (°) Geometry
N–H⋯N 2.892 168.4 Linear
C–H⋯Br 3.214 142.7 Bent
π-π stacking 3.487 - Offset parallel

属性

IUPAC Name

5-bromo-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUGJUKHYWJICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591912
Record name 5-Bromo-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41327-15-5
Record name 5-Bromo-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1-phenylpyrazole typically involves the reaction of 3-methyl-1-phenylpyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination occurs selectively at the 5-position of the pyrazole ring due to the electron-donating effect of the methyl group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 3-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The phenyl group can be hydrogenated to a cyclohexyl group under catalytic hydrogenation conditions using palladium on carbon as a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions.

Major Products:

    Substitution: Formation of 5-azido-3-methyl-1-phenylpyrazole, 5-thio-3-methyl-1-phenylpyrazole, or 5-methoxy-3-methyl-1-phenylpyrazole.

    Oxidation: Formation of 3-carboxy-1-phenylpyrazole or 3-formyl-1-phenylpyrazole.

    Reduction: Formation of 5-bromo-3-methyl-1-cyclohexylpyrazole.

科学研究应用

5-Bromo-3-methyl-1-phenylpyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, including polymers and dyes. It is also used in the synthesis of specialty chemicals for various industrial applications.

作用机制

The mechanism of action of 5-Bromo-3-methyl-1-phenylpyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the phenyl group contribute to its binding affinity and specificity towards molecular targets. The compound can interact with proteins, nucleic acids, or other biomolecules, leading to modulation of their activity and subsequent biological effects.

相似化合物的比较

Substituent Position and Functional Group Variations

Key differentiating factors among pyrazole derivatives include halogen placement (e.g., bromine at position 4 vs. 5) and functional group substitutions. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Features Reference
5-Bromo-3-methyl-1-phenylpyrazole Br (5), CH₃ (3), Ph (1) Electrophilic Br at C5; methyl enhances hydrophobicity.
4-Bromo-3-phenyl-1H-pyrazole Br (4), Ph (3) Bromine at C4 may alter reactivity in cross-coupling; phenyl at C3 increases steric bulk.
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Br (4), OCH₃ (3), Ph (1) Methoxy group at C3 introduces electron-donating effects, contrasting with methyl.
5-Amino-3-(3-bromophenyl)pyrazole NH₂ (5), Br-Ph (3) Amino group at C5 enhances nucleophilicity; bromine on phenyl modifies electronic profile.
4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole Br (4), Cl-thiophene (3) Thiophene introduces π-conjugation; chlorine enhances electronegativity.

Structural Implications :

  • Bromine Position : Bromine at C5 (target compound) vs. C4 (e.g., ) affects regioselectivity in substitution reactions. C5-brominated pyrazoles may exhibit distinct reactivity in palladium-catalyzed fluorination or Suzuki couplings .
  • Functional Groups: Methyl (hydrophobic) vs. methoxy (polar) at C3 alters solubility and electronic effects. Amino groups (e.g., ) enable hydrogen bonding, relevant to biological interactions.

Characterization Challenges :

  • Patented compounds (e.g., 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one) often lack detailed experimental data, complicating replication .
  • Advanced techniques (e.g., 15N NMR for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) are critical for unambiguous structural confirmation .

生物活性

5-Bromo-3-methyl-1-phenylpyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

This compound belongs to the pyrazole class of compounds, which are known for their versatility in organic synthesis and medicinal applications. The mechanism of action of pyrazoles often involves:

  • Tautomerism : This phenomenon can influence reactivity and biological activity by altering the compound's structure.
  • Enzyme Interaction : Notably, this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform, this interaction can either inhibit or activate enzyme activity, affecting drug efficacy and toxicity.

The compound exhibits various biochemical properties that contribute to its biological activity:

  • Cellular Effects : It influences multiple cellular processes, including:
    • Modulation of cell signaling pathways such as MAPK/ERK, which are essential for cell proliferation and survival.
    • Potential effects on gene expression and cellular metabolism.

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundA5490.74
Pyrazole Derivative XHepG225.2 ± 3.2
Pyrazole Derivative YHL6028.3 ± 1.53

These findings suggest that modifications to the pyrazole structure can enhance anticancer efficacy.

Antimicrobial Activity

The compound has also shown potential antimicrobial effects against various pathogens:

PathogenActivity ObservedReference
E. coliInhibition
S. aureusModerate Activity
Pseudomonas aeruginosaSignificant Inhibition

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have documented the effectiveness of this compound in specific applications:

  • Study on Cancer Cell Lines : A study evaluated the anticancer effects of various pyrazole derivatives, including this compound, on A549 and HepG2 cell lines, revealing significant cytotoxicity with IC50 values indicating effective dose-response relationships .
  • Antimicrobial Testing : In another study, derivatives were tested against multiple bacterial strains, demonstrating varying degrees of inhibition, which supports the potential use of these compounds in treating bacterial infections .

Research Applications

The versatility of this compound extends across various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.
  • Pharmaceutical Development : Investigated for its role in drug design aimed at treating cancer, bacterial infections, and inflammatory diseases .

化学反应分析

Substitution Reactions

  • 5-Bromo-3-methyl-1-phenylpyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
  • Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used.
  • Major products include the formation of 5-azido-3-methyl-1-phenylpyrazole, 5-thio-3-methyl-1-phenylpyrazole, or 5-methoxy-3-methyl-1-phenylpyrazole.

Oxidation Reactions

  • The methyl group at the 3-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
  • Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid can be used.
  • Major products include the formation of 3-carboxy-1-phenylpyrazole or 3-formyl-1-phenylpyrazole.

Reduction Reactions

  • The phenyl group can be hydrogenated to a cyclohexyl group under catalytic hydrogenation conditions using palladium on carbon as a catalyst.
  • Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions can be used.
  • The major product is the formation of 5-bromo-3-methyl-1-cyclohexylpyrazole.

Other reactions

  • Reacts readily with bromo substituted N-methyl- and N-phenylpyrazoles .
  • This compound is used as a chemical intermediate for the synthesis of various pharmaceuticals .
  • This compound serves as a building block for the synthesis of more complex heterocyclic compounds and is an intermediate in the preparation of various pharmaceuticals and agrochemicals.

常见问题

Basic Research Questions

Q. What are the common synthetic pathways for 5-Bromo-3-methyl-1-phenylpyrazole, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, starting from 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, nucleophilic substitution with brominating agents (e.g., PBr₃ or NBS) introduces the bromine moiety . Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical. Yield optimization requires controlled reaction temperatures (e.g., 0–5°C for bromination) and stoichiometric excess of bromine sources .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.3 ppm for methyl) and aromatic protons (δ ~7.2–7.8 ppm for phenyl) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 265.03 (C₁₀H₁₀BrN₂⁺) .
  • X-ray crystallography : Resolve regiochemistry of bromine substitution and pyrazole ring conformation (e.g., dihedral angles between phenyl and pyrazole rings) .

Q. How does this compound participate in cross-coupling reactions?

  • Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq.), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., debrominated products or dimerization artifacts).
  • Temperature control : Avoid exceeding 80°C in Pd-mediated reactions to prevent C-Br bond cleavage .
  • Ligand screening : Bulky ligands like XPhos improve selectivity in cross-couplings by reducing β-hydride elimination .

Q. How should researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?

  • Methodological Answer :

  • Dose-response validation : Re-test antibacterial activity (e.g., against S. aureus ATCC 25923) using standardized MIC assays .
  • Structural analogs : Compare activity of this compound with non-brominated analogs to isolate the bromine effect .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 cells to differentiate true bioactivity from nonspecific toxicity .

Q. What advanced structural analysis methods elucidate the solid-state behavior of this compound?

  • Methodological Answer :

  • SC-XRD : Resolve crystal packing interactions (e.g., C–H⋯π and π-stacking) to explain solubility limitations .
  • DFT calculations : Model electrostatic potential surfaces to predict reactive sites for electrophilic substitution .

Q. How can structure-activity relationship (SAR) studies be designed using this compound as a scaffold?

  • Methodological Answer :

  • Analog synthesis : Replace Br with Cl, CF₃, or NO₂ groups via nucleophilic aromatic substitution .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibitors) .

Q. What strategies address regioselectivity challenges in modifying the pyrazole ring of this compound?

  • Methodological Answer :

  • Directing groups : Install -CO₂Me at C4 to bias electrophilic substitution toward C5 .
  • Microwave-assisted synthesis : Enhance selectivity in heterocycle formation (e.g., 150°C, 20 minutes) .

Data Contradiction Analysis

  • Example : Conflicting reports on antibacterial efficacy may arise from variations in bacterial strains or assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methyl-1-phenylpyrazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-1-phenylpyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。